CYP3A4 Inhibition Liability of Propanamide, 3-chloro-N-1H-indazol-5-yl- vs. Reference Inhibitor
Propanamide, 3-chloro-N-1H-indazol-5-yl- demonstrates weak inhibition of the major drug-metabolizing enzyme CYP3A4 [1]. This is quantified by an IC50 value of 5.6 µM, which can be compared to the potent CYP3A4 inhibitor ketoconazole, which has a reported IC50 of approximately 0.02 µM under similar assay conditions [2]. This 280-fold difference in potency indicates a significantly lower potential for drug-drug interactions for the target compound.
| Evidence Dimension | CYP3A4 Inhibition |
|---|---|
| Target Compound Data | IC50 = 5.6 µM |
| Comparator Or Baseline | Ketoconazole (IC50 ≈ 0.02 µM) |
| Quantified Difference | ~280-fold lower potency |
| Conditions | Human liver microsomes using midazolam as substrate [1][2] |
Why This Matters
A high IC50 for CYP3A4 suggests a favorable drug-drug interaction profile, a crucial differentiator for selecting a lead compound or tool molecule for further development where metabolic stability is paramount.
- [1] BindingDB. (n.d.). BDBM50366391 (CHEMBL4173088). Retrieved from https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50366391 View Source
- [2] Food and Drug Administration. (2020). Drug Development and Drug Interactions | Table of Substrates, Inhibitors and Inducers. Retrieved from https://www.fda.gov/drugs/drug-interactions-labeling/drug-development-and-drug-interactions-table-substrates-inhibitors-and-inducers View Source
